3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile
Overview
Description
The compound “3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile” is an organic compound that contains an iodothiophene group and a nitrile group . Thiophenes are sulfur-containing, five-membered aromatic rings, and the iodo- prefix indicates the presence of an iodine atom. The nitrile group (-C≡N) is a functional group consisting of a carbon triple-bonded to a nitrogen .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the nitrile group could influence its polarity, and the iodine atom could affect its reactivity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile and related compounds have been utilized in the synthesis of various heterocyclic compounds. The reactivity and synthetic importance of these compounds have been highlighted, with progress being made in the synthesis and use of these nitriles as precursors for the development of heterocyclic compounds. Notably, these compounds have been used to synthesize different heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile (Fadda et al., 2014).
Oxidative Cyclization and Radical Addition
Manganese(III) acetate has been employed for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles (Yılmaz et al., 2005). Radical addition of 3-oxopropanenitriles to 1,3-butadiene derivatives has also been explored, highlighting the versatility of these compounds in chemical synthesis (Hocaoglu & Yılmaz, 2019).
Corrosion Inhibition
Research has also delved into the use of derivatives of 3-oxopropanenitriles as corrosion inhibitors. For instance, Tetrahydrocarbazole derivatives of 3-oxopropanenitriles have shown effectiveness in inhibiting the corrosion of zinc in HCl solutions, offering potential applications in the protection of metals from corrosion (Fouda & Abdallah, 2010).
Iodocyclization and Catalyzed Amination
Studies have also focused on the iodocyclization of alkynylthiol derivatives to form 3-iodothiophene derivatives, showcasing a novel approach to synthesizing these compounds. This methodology has been used to convert a variety of 1-mercapto-3-yn-2-ols into 3-iodothiophene derivatives in good yields (Gabriele et al., 2012). Additionally, copper(I)-catalyzed amination of halothiophenes with polyamines has been studied, leading to the formation of N,N′-dihetaryl derivatives (Anokhin et al., 2014).
Mechanism of Action
Future Directions
The future directions for research on “3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile” would depend on its potential applications. If it shows promise in areas like pharmaceuticals or materials science, further studies could focus on optimizing its synthesis, understanding its properties, and exploring its uses .
Properties
IUPAC Name |
3-(5-iodothiophen-2-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINZRXQHPFYYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726359 | |
Record name | 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-22-9 | |
Record name | 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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